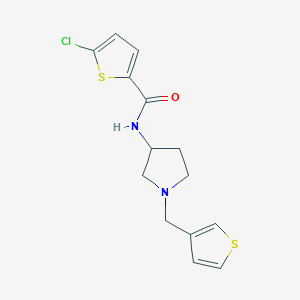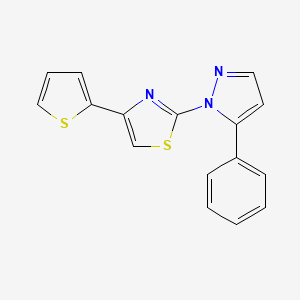
2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole” is a complex organic molecule that contains several interesting functional groups, including a phenyl group, a pyrazole ring, a thiophene ring, and a thiazole ring . These groups are common in many biologically active compounds and materials with interesting physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound like “2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole” would be expected to be quite complex due to the presence of multiple ring structures . The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole, thiophene, and thiazole rings are all aromatic and relatively stable, but they can undergo various reactions under the right conditions . For example, pyrazoles can react with electrophiles at the nitrogen atoms, and thiophenes can undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole” would be expected to be influenced by its molecular structure . For example, the presence of multiple aromatic rings could contribute to its stability and solubility .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Activities
- A study by Abdel-Wahab et al. (2012) explored the synthesis of new thiazole and pyrazoline heterocycles with a 2-thienylpyrazole moiety. These compounds showed significant antimicrobial, anti-inflammatory, and analgesic activities, highlighting their potential in medical applications (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).
Anti-Cancer Properties
- Gomha et al. (2015) synthesized a series of arylazothiazoles and 1,3,4-thiadiazoles using a novel catalyst, revealing promising anticancer activity against colon and liver carcinoma cell lines (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).
- Another study by Gomha, Salah, & Abdelhamid (2014) involved the preparation of novel thiadiazole derivatives, which exhibited concentration-dependent inhibitory effects on breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Anticonvulsant Activity
- Siddiqui & Ahsan (2010) designed compounds combining thiazole and triazole moieties, which showed significant anticonvulsant activity in vivo. This demonstrates the potential of these compounds in treating seizures (Siddiqui & Ahsan, 2010).
Corrosion Inhibition
- Farahati et al. (2019) studied the synthesis and application of thiazoles as corrosion inhibitors of copper. This highlights an industrial application of thiazole derivatives in protecting metals (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).
Pesticidal Activities
- Choi et al. (2015) explored the pesticidal activities of certain thiazole derivatives, indicating their efficacy against mosquito larvae and phytopathogenic fungi (Choi, Nam, Kim, Kim, Park, Bae, Park, Jeon, & Lee, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(5-phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S2/c1-2-5-12(6-3-1)14-8-9-17-19(14)16-18-13(11-21-16)15-7-4-10-20-15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTNLWYSFBLCBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=NN2C3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Ethoxyphenoxy)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one](/img/structure/B2697076.png)

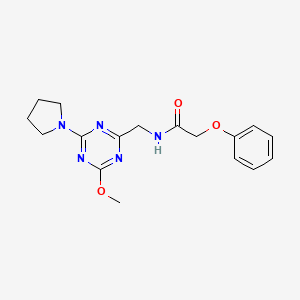
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2697080.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2697084.png)
![1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid hydrochloride](/img/structure/B2697085.png)
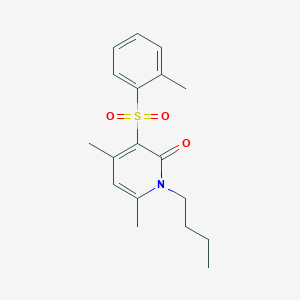



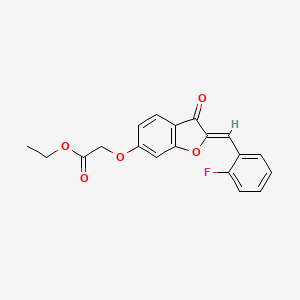
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2697095.png)
![tert-butyl N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B2697096.png)
